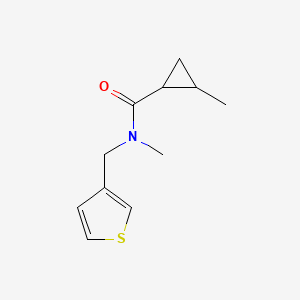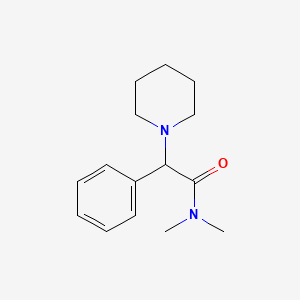
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound possesses unique properties that make it suitable for various applications in the field of chemistry and biology.
Applications De Recherche Scientifique
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been found to exhibit antifungal and antibacterial activity, indicating its potential use in the development of antimicrobial agents.
Mécanisme D'action
The mechanism of action of N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile, indicating its potential use as a safe and effective therapeutic agent. Additionally, this compound has been found to exhibit good oral bioavailability, making it a potential candidate for oral administration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide in lab experiments is its unique chemical structure, which allows for the development of novel compounds with improved activity and selectivity. However, one limitation of using this compound is its complex synthesis method, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide. One potential direction is the development of new analogs with improved activity and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in the development of anticancer and antimicrobial agents.
Méthodes De Synthèse
The synthesis of N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide is a multistep process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 3-thiophenemethanol with N,N-dimethylformamide dimethyl acetal to form N,2-dimethyl-N-(thiophen-3-ylmethyl)acetamide. This intermediate is then treated with sodium hydride and cyclopropanecarbonyl chloride to form the final product, this compound.
Propriétés
IUPAC Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-5-10(8)11(13)12(2)6-9-3-4-14-7-9/h3-4,7-8,10H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEVYYLQLIJXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)









![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)